6-chloro-N-(2-ethoxyphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and an ethoxyphenyl group attached to a benzoxazine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base.
Chlorination: The chloro substituent is added through a chlorination reaction, often using thionyl chloride or phosphorus pentachloride.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, using 2-ethoxyphenylamine as the nucleophile.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Its inhibitory activity against hNE makes it a candidate for drug development, particularly for anti-inflammatory and respiratory therapies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as an hNE inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins and plasma proteins . This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the enzyme’s catalytic triad.
Comparison with Similar Compounds
Similar compounds to 4-(BENZENESULFONYL)-6-CHLORO-N-(2-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzenesulfonyl derivatives and benzoxazine compounds. Some examples are:
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): An irreversible serine protease inhibitor with similar inhibitory activity against enzymes like trypsin and chymotrypsin.
N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide: A compound with a similar benzenesulfonyl group and ethoxyphenyl substituent, used in medicinal chemistry.
Properties
Molecular Formula |
C23H21ClN2O5S |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H21ClN2O5S/c1-2-30-20-11-7-6-10-18(20)25-23(27)22-15-26(19-14-16(24)12-13-21(19)31-22)32(28,29)17-8-4-3-5-9-17/h3-14,22H,2,15H2,1H3,(H,25,27) |
InChI Key |
ODNRKYQRGXRDDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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